3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
The compound “3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound that has been synthesized for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which is the core structure of the compound , is important in drug design, discovery, and development . The ability of hydrogen bond accepting and donating characteristics makes this core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Antitubercular Agents
Preliminary data suggests that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique structure may offer advantages over existing antitubercular drugs.
For more in-depth information, you can refer to the review article titled “Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold” . Happy exploring! 🧪🔬
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to disrupt membrane integrity, which can inhibit mycelial growth in certain fungi . This suggests that 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, suggesting that 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline may have broad effects on cellular metabolism.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline.
Result of Action
Related compounds have been shown to exhibit cytotoxic activities, suggesting that 3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline may have similar effects .
Future Directions
The future directions for the research and development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and its derivatives, including “3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline”, involve the design and development of new biologically active entities for the treatment of multifunctional diseases . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .
properties
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-2-6(4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZMZLGYMTIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
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